3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole
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Overview
Description
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, an isocyanate group, and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, urea derivatives, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an isocyanate group.
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: This compound contains an ester group in place of the isocyanate group.
Uniqueness
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-cyclopropyl-5-isocyanato-1-methylpyrazole |
InChI |
InChI=1S/C8H9N3O/c1-11-8(9-5-12)4-7(10-11)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
ABQMFVPOKVDNRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N=C=O |
Origin of Product |
United States |
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